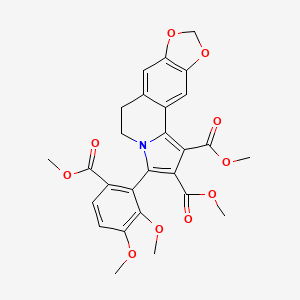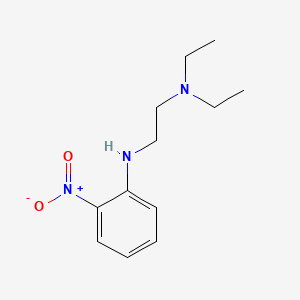
Aniline, N-(2-(diethylamino)ethyl)-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is a derivative of aniline, a primary aromatic amine. This compound is characterized by the presence of a nitro group (-NO2) and a diethylaminoethyl group attached to the aniline structure. Aniline derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The nitration process can be achieved using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group onto the benzene ring of aniline . The subsequent step involves the alkylation of the nitroaniline with diethylaminoethyl chloride under basic conditions to form the final compound .
Industrial Production Methods
In an industrial setting, the production of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and alkylation steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .
化学反応の分析
Types of Reactions
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.
Reduction: Potassium permanganate (KMnO4) is used for the oxidation of the amino group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
科学的研究の応用
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- has several scientific research applications:
作用機序
The mechanism of action of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
類似化合物との比較
Similar Compounds
Aniline: The parent compound with a simple amino group attached to the benzene ring.
Nitroaniline: Aniline with a nitro group attached to the benzene ring.
Diethylaminoethyl Aniline: Aniline with a diethylaminoethyl group attached.
Uniqueness
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is unique due to the presence of both the nitro and diethylaminoethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
40516-95-8 |
|---|---|
分子式 |
C12H19N3O2 |
分子量 |
237.30 g/mol |
IUPAC名 |
N',N'-diethyl-N-(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19N3O2/c1-3-14(4-2)10-9-13-11-7-5-6-8-12(11)15(16)17/h5-8,13H,3-4,9-10H2,1-2H3 |
InChIキー |
PTAKFIZKSZZSBU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
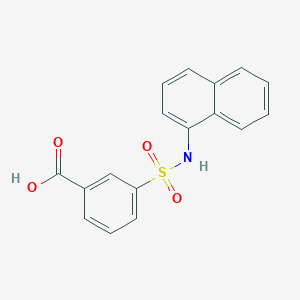
![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
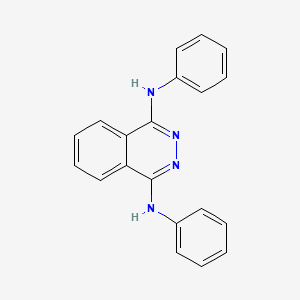
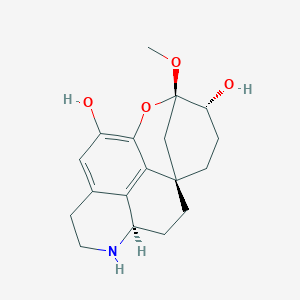
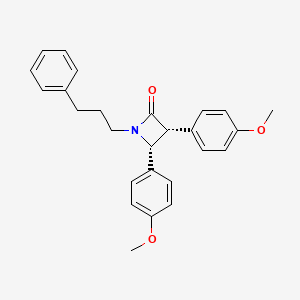
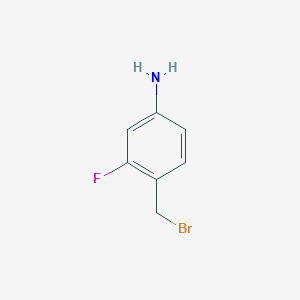
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
